2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
“2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic compound that contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of such compounds often involves the use of 2-aminothiophene as a starting material . A key intermediate, N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl dicyanide (2), is prepared by diazotizing 2-aminobenzo[d]imidazole (1) with malononitrile in pyridine . Compound 2 then reacts with various secondary amines in boiling ethanol to yield acrylonitriles .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a thiophene ring, a pyrazole ring, and an ethanol group. The exact structure would depend on the specific synthesis process and the reactions involved .Chemical Reactions Analysis
The compound can undergo various chemical reactions, depending on the conditions and reagents used . For instance, it has been found that nitrile derivative 2 reacts with hydrazine hydrate to yield 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antimicrobial Applications
Research into novel Schiff bases using derivatives similar to the queried compound has demonstrated significant antimicrobial activity. The synthesis techniques employed, such as Gewald synthesis and Vilsmeier-Haack reaction, lead to novel compounds with potential applications in developing antimicrobial agents. Compounds synthesized using related methodologies showed excellent activity compared to other derivatives, highlighting the potential of such chemical structures in antimicrobial drug development (Puthran et al., 2019).
Antiviral Activity
Another study focused on the synthesis and evaluation of antiviral activity of pyrazolo[3,4-b]pyridine derivatives, starting from compounds with similar structural frameworks. The synthesis process led to heterocyclic compounds with evaluated cytotoxicity and specific antiviral activities, highlighting the potential of these compounds in antiviral therapy (Attaby et al., 2006).
Antioxidant Properties
A study on the catalytic synthesis of chalcone derivatives, starting from compounds structurally similar to the queried molecule, demonstrated potential antioxidant properties. These synthesized compounds were evaluated for their in vitro antioxidant activity, indicating their potential as antioxidant agents (Prabakaran et al., 2021).
Functional Modification of Polymers
Research into the radiation-induced modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including those with structural similarities to the queried molecule, showed enhanced thermal stability and promising biological activities. These modifications suggest potential medical applications of such functionalized polymers (Aly & El-Mohdy, 2015).
Antitumor Evaluation
The synthesis and antitumor evaluation of thiophene-based azo dyes incorporating pyrazolone moiety, derived from compounds structurally related to the queried molecule, demonstrated that most of the synthesized dyes exhibited good antitumor activity. This suggests a potential route for the development of new antitumor agents (Gouda et al., 2016).
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to their therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways, contributing to their diverse therapeutic properties. They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Result of Action
Thiophene derivatives have been reported to have a wide range of biological and physiological functions .
Future Directions
The future directions for research on “2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol” and similar compounds could include further exploration of their therapeutic properties and potential applications in medicinal chemistry and material science . Additionally, the development of more efficient synthesis methods and the investigation of new structural prototypes with more effective pharmacological activity could be areas of interest .
Biochemical Analysis
Biochemical Properties
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiophene ring in the compound is known to interact with kinases, inhibiting their activity and thereby affecting cell signaling pathways . Additionally, the pyrazole ring can bind to various receptors and enzymes, modulating their function. These interactions suggest that this compound could be a potent inhibitor of specific biochemical pathways, making it a candidate for drug development .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of kinases, leading to altered cell signaling and reduced cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors, resulting in changes in the expression of genes involved in cell growth and apoptosis . These effects suggest that this compound could have potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of enzymes, inhibiting their activity. For instance, it can bind to the ATP-binding site of kinases, preventing ATP from binding and thereby inhibiting kinase activity . Additionally, the compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression . These molecular interactions highlight the potential of this compound as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that this compound could be effective in long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, the compound can cause adverse effects, such as liver toxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities, some of which may contribute to the therapeutic effects of the compound . Additionally, the compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells through passive diffusion or active transport mediated by specific transporters . Once inside the cells, it can bind to intracellular proteins and be distributed to different cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be localized to specific compartments, such as the nucleus or mitochondria, where it can exert its effects . For instance, its interaction with transcription factors in the nucleus can modulate gene expression, while its presence in the mitochondria can affect cellular metabolism . These findings suggest that the subcellular localization of this compound is an important determinant of its biological activity .
Properties
IUPAC Name |
2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h1,4-6,13H,2-3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUVDDOMMRHCTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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